2-Iodo-1,3-dimethylbenzene
Overview
Description
2-Iodo-1,3-dimethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9I and its molecular weight is 232.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9265. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- 2-Phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene, an unexpected product from the reaction of a compound related to 2-Iodo-1,3-dimethylbenzene, was synthesized and characterized (Al-Rubaie, 1990).
- A study on the crystal structure of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, a compound derived from 1,2-diiodo-4,5-dimethylbenzene, showed interesting properties for molecular electronics (Kitamura, Ouchi, & Yoneda, 2004).
Combustion and Environmental Studies :
- The kinetics of 1,2-Dimethylbenzene (related to this compound) oxidation and ignition were examined, providing insights into the reactivity and combustion processes of such compounds (Gaïl, Dagaut, Black, & Simmie, 2008).
Thermochemical Properties :
- Research on the thermochemistry of various halogen-substituted methylbenzenes, including iodo-substituted compounds similar to this compound, provided valuable data for understanding their physical properties (Verevkin et al., 2015).
Pharmaceutical Applications :
- In the synthesis of derivatives of iodine-131 labeled phenylalkylamines, compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane were synthesized, potentially useful for brain mapping in nuclear medicine (Sintas & Vitale, 1998).
Organic Chemistry and Catalysis :
- A general synthetic method for the orsellinic acid moiety of macrolides was developed using palladium-catalyzed carbonylation of aryl iodides, including compounds related to this compound (Takahashi, Nagashima, & Tsuji, 1980).
Environmental Remediation :
- Research on the microbial mineralization of toluene and 1,3-Dimethylbenzene under anoxic conditions suggests potential environmental applications for the degradation of similar compounds (Zeyer, Kuhn, & Schwarzenbach, 1986).
Mechanism of Action
Mode of Action
2-Iodo-1,3-dimethylbenzene, like other iodinated aromatic compounds, likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight of 2320615 suggests that it may be absorbed and distributed throughout the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound may be sensitive to light , which could affect its stability and efficacy. Additionally, factors such as pH and temperature could potentially influence the compound’s action.
Safety and Hazards
2-Iodo-1,3-dimethylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this chemical .
Properties
IUPAC Name |
2-iodo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUGGVBKWIYQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060560 | |
Record name | Benzene, 2-iodo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-28-6 | |
Record name | 2-Iodo-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-iodo-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-m-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-iodo-1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-iodo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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